USP‑Designated Impurity F vs. Non‑Pharmacopeial Positional Isomers
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is the sole positional isomer explicitly designated as Trazodone USP Related Compound F, whereas the 2‑chloro and 4‑chloro analogs are absent from official monographs [1]. The USP monograph mandates a dedicated limit test for this impurity, reflecting its regulatory significance as a process‑related genotoxic impurity . In contrast, 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 52536‑36‑4) and 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 6323‑14‑4) lack pharmacopeial recognition, rendering them unsuitable for ANDA submissions or QC release testing.
| Evidence Dimension | Regulatory status (pharmacopeial designation) |
|---|---|
| Target Compound Data | Specified impurity; USP Related Compound F; Nefazodone Related Compound A |
| Comparator Or Baseline | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 52536-36-4) and 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 6323-14-4) |
| Quantified Difference | Target compound is pharmacopeial; comparators are not listed in USP/Ph. Eur. |
| Conditions | USP Trazodone Hydrochloride monograph, limit test for Trazodone Related Compound F |
Why This Matters
Procurement of the correct positional isomer is mandatory for regulatory submission; substitution with a non‑pharmacopeial analog compromises ANDA filing and QC compliance.
- [1] USP-NF. Trazodone Hydrochloride Monograph. Revision Bulletin, January 30, 2015. View Source
